molecular formula C25H34O7 B13430963 ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

Cat. No.: B13430963
M. Wt: 446.5 g/mol
InChI Key: SOJSRTALWUNZQB-YVRDLUAPSA-N
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Description

Loteprednol Etabonate Ethyl Ester is a corticosteroid used primarily in ophthalmic solutions to treat inflammatory conditions of the eye, such as allergic conjunctivitis, uveitis, and post-operative inflammation. It is designed to be a “soft drug,” meaning it is active at the site of administration and rapidly metabolized to inactive components, minimizing systemic side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Loteprednol Etabonate Ethyl Ester involves several key steps:

    N-arylation Reaction: The initial compound reacts with an iodobenzene analogue under alkaline conditions to form an intermediate compound.

    Removal Reaction: This intermediate reacts with an oxirane analogue in methanol under alkaline conditions to form another intermediate.

    Esterification Reaction: The intermediate undergoes esterification with ethyl chloroformate under organic alkaline conditions.

    Chlorination Reaction: Finally, the compound is chlorinated using potassium persulfate to yield Loteprednol Etabonate Ethyl Ester.

Industrial Production Methods

Industrial production methods for Loteprednol Etabonate Ethyl Ester typically involve large-scale synthesis using the above steps, with careful control of reaction conditions to ensure high yield and purity. The process is designed to be efficient and environmentally friendly, minimizing the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions

Loteprednol Etabonate Ethyl Ester undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Loteprednol Etabonate Ethyl Ester has a wide range of scientific research applications:

Mechanism of Action

Loteprednol Etabonate Ethyl Ester exerts its effects by binding to glucocorticoid receptors in cells, modulating the expression of anti-inflammatory proteins and inhibiting the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and associated symptoms. The compound’s high lipophilicity allows it to penetrate cell membranes easily, enhancing its efficacy .

Comparison with Similar Compounds

Loteprednol Etabonate Ethyl Ester is compared with other corticosteroids such as prednisolone acetate, dexamethasone, and difluprednate. While these compounds also have anti-inflammatory properties, Loteprednol Etabonate Ethyl Ester is unique in its design as a “soft drug,” which minimizes systemic side effects. It has a higher binding affinity to glucocorticoid receptors and a lower propensity to increase intraocular pressure compared to other corticosteroids .

List of Similar Compounds

  • Prednisolone Acetate
  • Dexamethasone
  • Difluprednate
  • Rimexolone

Loteprednol Etabonate Ethyl Ester stands out due to its improved safety profile and efficacy in treating ocular inflammation .

Properties

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C25H34O7/c1-5-30-21(28)25(32-22(29)31-6-2)12-10-18-17-8-7-15-13-16(26)9-11-23(15,3)20(17)19(27)14-24(18,25)4/h9,11,13,17-20,27H,5-8,10,12,14H2,1-4H3/t17-,18-,19-,20+,23-,24-,25-/m0/s1

InChI Key

SOJSRTALWUNZQB-YVRDLUAPSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)OCC

Canonical SMILES

CCOC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC

Origin of Product

United States

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